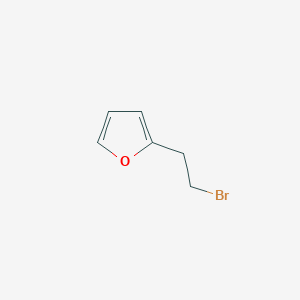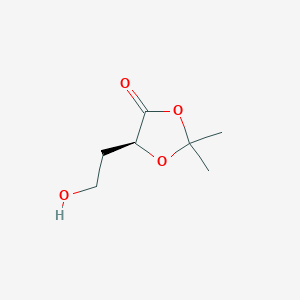
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Descripción general
Descripción
The compound seems to be related to 2-Hydroxyethyl compounds . These are often used in various applications such as UV inks, adhesives, lacquers, dental materials, and artificial nails .
Synthesis Analysis
While specific synthesis information for the compound was not found, related compounds such as 2-Hydroxyethyl methacrylate (HEMA) have been synthesized using various methods .Chemical Reactions Analysis
Ethers, which the compound is, generally undergo cleavage of the C–O bond when treated with strong acids .Aplicaciones Científicas De Investigación
Synthon for α,γ-Diketoacid Derivatives Synthesis
The compound has been utilized in the synthesis of α,γ-diketoacid derivatives. It serves as a protected form of hydroxyl fumaric acid, facilitating the preparation of various derivatives including ester, amide, and aryl derivatives. This dioxolane moiety enables easy unmasking through hydrolysis, revealing α,γ-diketoacid derivatives or allowing further derivatization (Banville et al., 2010).
Crystal Structure Synthesis
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one has been synthesized and its crystal structure analyzed. This study provides insights into the configuration of the compound and its crystallographic properties, with observations of intramolecular and intermolecular hydrogen bonds, essential for understanding its structural behavior (Li et al., 2001).
Reactions with Amines
The compound undergoes unique reactions with amines, especially in the presence of palladium catalysts. These reactions lead to various products, including oxazolidin-2-ones and alkylcarbamic acid esters, highlighting its versatility in organic synthesis (Shi et al., 2002).
Synthesis of D-ribo-Phytosphingosine
This compound is a key intermediate in the synthesis of D-ribo-phytosphingosine, a significant sphingolipid. Utilizing microwave-enhanced cross metathesis as a critical step, this synthesis approach underscores the compound's role in complex organic synthesis processes (Lombardo et al., 2006).
Esterifications of Primary Alcohols
The compound, particularly its derivatives, shows remarkable efficacy in the selective esterifications of primary alcohols. This application is crucial in various chemical synthesis processes, demonstrating its utility in complex organic reactions (Wang et al., 2012).
Antimicrobial Applications
Derivatives of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one have shown promising antimicrobial activities. These chiral derivatives, synthesized from L-tartaric acid, have been tested against various bacterial and fungal strains, suggesting potential applications in pharmaceutical and biotechnological fields (Begum et al., 2019).
Polymerization and Protective Applications
The compound's derivatives are used in anionic living polymerizations and as protective groups in various synthetic applications. These uses demonstrate its versatility in material science and polymer chemistry (Mori et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
(5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYJHZPEZETOG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C(=O)O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450368 | |
| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
CAS RN |
124724-88-5 | |
| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





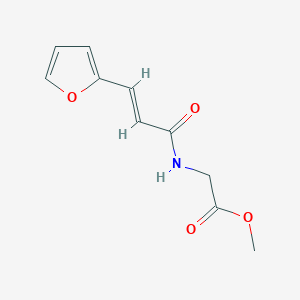


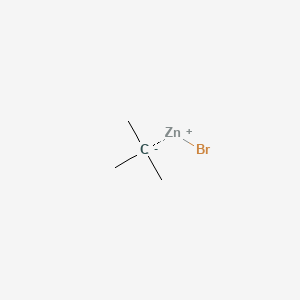

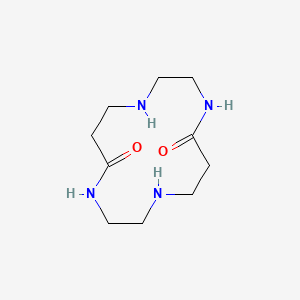



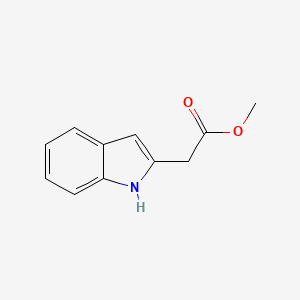
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
